![molecular formula C8H16N2O4 B14442189 3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid CAS No. 79448-16-1](/img/structure/B14442189.png)
3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid is a compound that contains a carboxylic acid group, a nitroso group, and a hydroxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid can be achieved through several methods. . The reaction typically requires specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as crystallization or chromatography to isolate the final product. The use of advanced equipment and optimized reaction conditions is crucial to achieve efficient production at an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitroso group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the nitroso group results in the formation of amines .
Applications De Recherche Scientifique
3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and carboxyl groups also play a role in the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(4-Hydroxyphenyl)amino]propanoic acid: This compound has a similar structure but with a phenyl group instead of a pentyl group.
3-[(4-Hydroxyphenyl)(nitroso)amino]propanoic acid: Similar to the target compound but with a phenyl group.
Uniqueness
3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
79448-16-1 |
|---|---|
Formule moléculaire |
C8H16N2O4 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
3-[4-hydroxypentyl(nitroso)amino]propanoic acid |
InChI |
InChI=1S/C8H16N2O4/c1-7(11)3-2-5-10(9-14)6-4-8(12)13/h7,11H,2-6H2,1H3,(H,12,13) |
Clé InChI |
OEEYUPJMAUKPOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCN(CCC(=O)O)N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]methanol](/img/structure/B14442107.png)
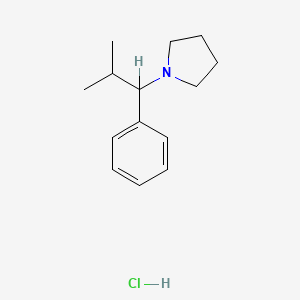
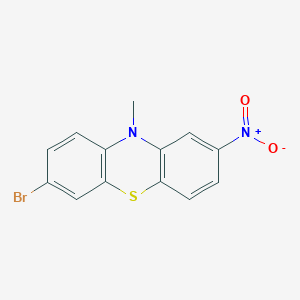

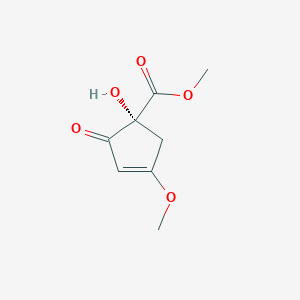

![(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone](/img/structure/B14442153.png)
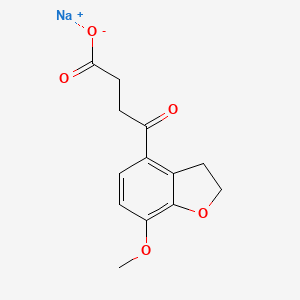
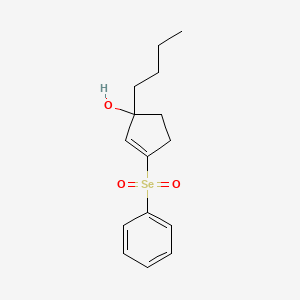


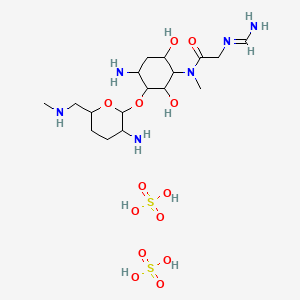

![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)
